6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a methoxyphenyl group, and a piperidinyl group attached to a pyridazinone core, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the pyridazinone core and the subsequent attachment of the cyclopropyl, methoxyphenyl, and piperidinyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridazinone Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using methoxyphenyl halides and suitable catalysts.
Incorporation of the Piperidinyl Group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Researchers may study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential biological activity.
Medicine: The compound may have potential therapeutic applications, such as acting as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-ol: This compound has a hydroxyl group instead of a ketone group, which may affect its reactivity and biological activity.
6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-thione: This compound has a sulfur atom instead of an oxygen atom, which may influence its chemical properties and interactions with biological molecules.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-5-3-2-4-16(19)14-21(26)23-12-10-17(11-13-23)24-20(25)9-8-18(22-24)15-6-7-15/h2-5,8-9,15,17H,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAONYCUGCOVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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